

# Spectroscopic Profile of Yadanzioside F: A Technical Overview

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## Compound of Interest

Compound Name: Yadanzioside F

Cat. No.: B15561581

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This technical guide provides a comprehensive overview of the spectroscopic data for **Yadanzioside F**, a quassinoid glycoside isolated from the seeds of *Brucea javanica*. The information presented herein is essential for the identification, characterization, and further investigation of this natural product in drug discovery and development.

## Chemical Structure

**Yadanzioside F** possesses a complex pentacyclic quassinoid aglycone linked to a glucose moiety. Its chemical formula is  $C_{29}H_{38}O_{16}$ , with a molecular weight of 642.6 g/mol .

## Spectroscopic Data

The structural elucidation of **Yadanzioside F** was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data.

### $^{13}C$ NMR Spectroscopic Data

The  $^{13}C$  NMR spectrum of **Yadanzioside F** was recorded in a deuterated pyridine ( $C_5D_5N$ ) solution. The chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

Carbon No.	Chemical Shift ( $\delta$ , ppm)
1	79.1 (d)
2	48.0 (d)
3	82.2 (d)
4	165.7 (s)
5	52.8 (d)
6	27.6 (t)
7	79.7 (d)
8	44.5 (d)
9	43.8 (s)
10	16.4 (q)
11	161.4 (s)
12	120.2 (d)
13	148.8 (s)
14	83.1 (s)
15	78.4 (d)
16	208.7 (s)
17	26.1 (q)
18	21.0 (q)
20	170.6 (s)
21	172.9 (s)
OAc	170.1 (s), 20.8 (q)
Glucose Moiety	
1'	103.5 (d)

2'	75.3 (d)
3'	78.4 (d)
4'	71.8 (d)
5'	78.9 (d)
6'	62.9 (t)

## <sup>1</sup>H NMR Spectroscopic Data

The <sup>1</sup>H NMR spectrum of **Yadanzioside F** was also recorded in deuterated pyridine (C<sub>5</sub>D<sub>5</sub>N). The chemical shifts (δ) are reported in ppm, with coupling constants (J) in Hertz (Hz).

Proton No.	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	3.58	d	9.0
2	2.67	m	
3	5.09	d	4.0
5	3.32	d	6.5
6 $\alpha$	2.15	m	
6 $\beta$	1.88	m	
7	4.47	d	6.5
10	1.05	d	6.5
12	6.13	s	
15	5.92	s	
17	1.83	s	
18	1.58	s	
20-OAc	2.05	s	
Glucose Moiety			
1'	5.11	d	7.5
2'	4.08	dd	7.5, 9.0
3'	4.29	t	9.0
4'	4.29	t	9.0
5'	3.93	m	
6'a	4.54	dd	2.0, 11.5
6'b	4.38	dd	5.5, 11.5

## Mass Spectrometry (MS) Data

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was utilized to determine the molecular weight of **Yadanzioside F**.

Ion	m/z
[M+Na] <sup>+</sup>	665
[M+H] <sup>+</sup>	643

## Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization.

## NMR Spectroscopy

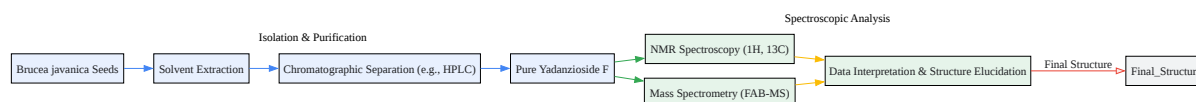
NMR spectra were acquired on a high-field NMR spectrometer. Samples were dissolved in deuterated pyridine (C<sub>5</sub>D<sub>5</sub>N), and tetramethylsilane (TMS) was used as an internal standard. <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded at ambient temperature. Standard pulse sequences were used to obtain one-dimensional spectra.

## Mass Spectrometry

High-resolution mass spectra were obtained using a Fast Atom Bombardment (FAB) mass spectrometer. The sample was mixed with a suitable matrix (e.g., glycerol or m-nitrobenzyl alcohol) and bombarded with a high-energy beam of xenon atoms to generate ions.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **Yadanzioside F**.



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Caption: General workflow for the isolation and structural elucidation of **Yadanzioside F**.

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